molecular formula C15H18N2O4S B2666482 N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide CAS No. 2361861-23-4

N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide

Cat. No. B2666482
CAS RN: 2361861-23-4
M. Wt: 322.38
InChI Key: GTOWRPPHMBGGFR-UHFFFAOYSA-N
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Description

N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide, commonly known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It was developed by AstraZeneca and was approved by the US Food and Drug Administration (FDA) in 2015. AZD9291 is known for its high selectivity for mutant EGFR, which makes it a promising therapeutic agent for NSCLC patients.

Mechanism of Action

AZD9291 is a highly selective inhibitor of mutant N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide, which is commonly found in NSCLC patients. It works by irreversibly binding to the ATP-binding site of the mutant N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide, inhibiting its downstream signaling pathways and leading to cell death. AZD9291 has been shown to be highly effective in inhibiting the growth of N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide-mutant NSCLC cells, including those with the T790M mutation, which is known to confer resistance to first-generation N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide TKIs.
Biochemical and Physiological Effects:
AZD9291 has been shown to have several biochemical and physiological effects, including the inhibition of N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide signaling pathways, induction of apoptosis, and inhibition of cell proliferation. AZD9291 has also been shown to have a favorable safety profile compared to other N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide TKIs, with fewer side effects such as skin rash and diarrhea.

Advantages and Limitations for Lab Experiments

One advantage of using AZD9291 in lab experiments is its high selectivity for mutant N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide, which makes it a promising therapeutic agent for NSCLC patients. Another advantage is its favorable safety profile, which makes it a suitable candidate for clinical trials. However, one limitation of using AZD9291 in lab experiments is its high cost, which may limit its availability for research purposes.

Future Directions

Several future directions for research on AZD9291 include the identification of biomarkers that can predict response to treatment, the development of combination therapies that can enhance its efficacy, and the investigation of its potential use in other types of cancer. Other future directions include the development of more potent and selective N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide TKIs and the investigation of alternative treatment strategies for NSCLC patients who develop resistance to N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide TKIs.

Synthesis Methods

The synthesis of AZD9291 involves several steps, including the preparation of 3-ethylsulfonylazetidine, which is then reacted with 4-(chloromethyl)phenyl isocyanate to form N-[4-(3-ethylsulfonylazetidine-1-carbonyl)phenyl]carbamate. This intermediate is then reacted with propargyl bromide to form N-[4-(3-ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide.

Scientific Research Applications

AZD9291 has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of NSCLC. Several studies have shown that AZD9291 is highly effective in inhibiting N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide-mutant NSCLC cells and has a favorable safety profile compared to other N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide TKIs. AZD9291 has also been shown to have a longer progression-free survival and a higher response rate compared to first-generation N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide TKIs.

properties

IUPAC Name

N-[4-(3-ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-3-14(18)16-12-7-5-11(6-8-12)15(19)17-9-13(10-17)22(20,21)4-2/h3,5-8,13H,1,4,9-10H2,2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOWRPPHMBGGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide

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